![molecular formula C19H21N5O2S B2559579 1-ethyl-7-methyl-4-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 2034226-18-9](/img/structure/B2559579.png)
1-ethyl-7-methyl-4-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Description
1-ethyl-7-methyl-4-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-7-methyl-4-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-7-methyl-4-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Research on pyridonecarboxylic acids, closely related to the compound , has demonstrated the synthesis of analogs with significant antibacterial activity. These compounds, including variations with ethyl and vinyl substituents, have shown to be more active than enoxacin in both in vitro and in vivo screenings, suggesting their potential as antibacterial agents (Egawa et al., 1984).
Structural Analysis and Synthesis of Medicinal Chemical Structures
The structural analysis of thioamide derivatives, derived from the core structure similar to the compound of interest, has provided insights into synthesizing potential new polycyclic medicinal chemical structures (Schwehm et al., 2014).
Antitumor Agents
A series of 1,8-naphthyridine derivatives have been synthesized and evaluated for their cytotoxic activity against murine and human tumor cell lines. This research identified certain 2-thiazolyl and aminopyrrolidine derivatives as effective antitumor agents with activity comparable to etoposide, highlighting their clinical potential (Tomita et al., 2002).
Novel Annulated Products and Antiproliferative Screening
The synthesis of novel annulated products from aminonaphthyridinones and their subsequent screening for antiproliferative activity have led to the identification of compounds with potential antitumor effects. These findings underscore the compound's relevance in the synthesis of antitumor agents (Deady & Devine, 2006).
Antimicrobial Studies
Carbonyl hydrazones derived from nalidixic acid, a compound structurally related to the one , have been synthesized and characterized, displaying antimicrobial properties. This suggests the potential of such derivatives for antimicrobial applications (Bergamini et al., 2016).
Synthesis of Substituted Pyrimido and Naphthyridines
The compound has also served as a precursor in the synthesis of substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines, demonstrating its utility in creating novel heterocyclic compounds with potential biological activity (Plisson & Chenault, 2001).
properties
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-3-23-11-15(16(25)14-5-4-12(2)21-17(14)23)18(26)22-13-6-8-24(10-13)19-20-7-9-27-19/h4-5,7,9,11,13H,3,6,8,10H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAXKMKRLBQDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3CCN(C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-7-methyl-4-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
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